molecular formula C19H23N3O3 B5633271 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

カタログ番号 B5633271
分子量: 341.4 g/mol
InChIキー: OPDDYZQDJWNUNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a kinase inhibitor that has been shown to have promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

作用機序

The mechanism of action of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid involves the inhibition of BTK, which is a key mediator of B-cell receptor signaling. BTK is essential for B-cell proliferation and survival, and its inhibition results in the suppression of B-cell function. This inhibition has been shown to be effective in the treatment of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been shown to have significant biochemical and physiological effects on B-cell function. Its inhibition of BTK results in the suppression of B-cell proliferation and survival, which is essential for the treatment of B-cell malignancies. Additionally, 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been shown to have anti-inflammatory effects, which makes it a potential therapeutic option for autoimmune diseases.

実験室実験の利点と制限

The advantages of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid for lab experiments include its specificity towards BTK, which makes it a potent inhibitor of B-cell function. Additionally, 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been shown to have favorable pharmacokinetic properties, which make it a promising candidate for further development. The limitations of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid for lab experiments include its potential toxicity and off-target effects, which require further investigation.

将来の方向性

There are several future directions for the research and development of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid. One potential direction is the exploration of its therapeutic potential in other cancers and autoimmune diseases. Additionally, the development of combination therapies that include 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid could enhance its therapeutic efficacy. Further investigation into the potential toxicity and off-target effects of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid is also necessary for its safe and effective use in clinical settings.

合成法

The synthesis method of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid involves the reaction of 4-(aminomethyl)piperidine with 1,3,5-trimethyl-4-formylpyrazole in the presence of a reducing agent. The product is then subjected to a series of reactions to form the final compound, 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid.

科学的研究の応用

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. It has been shown to have significant inhibitory effects on BTK, a tyrosine kinase that plays a critical role in B-cell receptor signaling. This inhibition results in the suppression of B-cell proliferation and survival, which is essential for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

特性

IUPAC Name

4-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-12-17(13(2)21(3)20-12)18(23)22-10-4-5-16(11-22)14-6-8-15(9-7-14)19(24)25/h6-9,16H,4-5,10-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDDYZQDJWNUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。